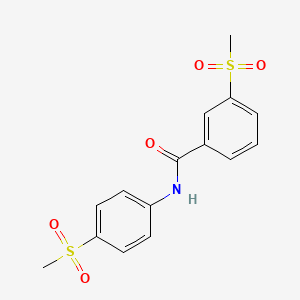

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, also known as MSB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MSB is a member of the sulfonylurea family of compounds, which are known for their ability to interact with ATP-sensitive potassium channels.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide and its derivatives have been studied for their potential in cardiac electrophysiological activity. Research indicates that certain compounds in this category exhibit potency comparable to that of known selective class III agents, suggesting their potential utility in treating arrhythmias (Morgan et al., 1990).

Inhibition of Carbonic Anhydrases

The compound and its variants have shown promise as inhibitors of carbonic anhydrase isoenzymes. Studies reveal nanomolar half maximal inhibitory concentration (IC50) for these compounds, demonstrating their effectiveness in inhibiting different carbonic anhydrase isoenzymes with varying affinity (Supuran et al., 2013).

Metabolic Pathways

Research into the metabolism and excretion of related compounds, such as GDC-0449, provides insights into their metabolic pathways. This includes studies on oxidation and phase II glucuronidation or sulfation, contributing to our understanding of the drug metabolism and pharmacokinetics of these compounds (Yue et al., 2011).

Antiarrhythmic Activity

Several studies have focused on the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide. These compounds have shown potent class III antiarrhythmic activity and are devoid of effects on conduction, making them candidates for novel antiarrhythmic therapies (Ellingboe et al., 1992).

Remote Sulfonylation

The compound's derivatives have been used in remote sulfonylation reactions, demonstrating their utility in organic synthesis, particularly in creating environmentally friendly products with less unpleasant odor (Xia et al., 2016).

Electrochemical Oxidation

Research on the electrochemical oxidation of related compounds, like Indapamide, sheds light on the electrochemical properties of sulfonamide derivatives, which is crucial for developing electroanalytical methods (Legorburu et al., 1996).

Crystal Structure Analysis

Studies on crystal structure and Hirshfeld surface analysis of related compounds contribute to a better understanding of the molecular structure and intermolecular interactions of sulfonamide derivatives (Etsè et al., 2019).

Amidation and Imidation Reactions

Research into the copper-catalyzed amidation and imidation of unactivated alkanes with benzamides and sulfonamides, including compounds similar to 3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide, offers valuable insights into novel chemical reactions and synthetic methods (Tran et al., 2014).

Propriétés

IUPAC Name |

3-methylsulfonyl-N-(4-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDNNLSYGOPDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)

![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)

![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)

![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)

![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)